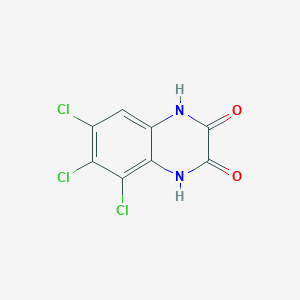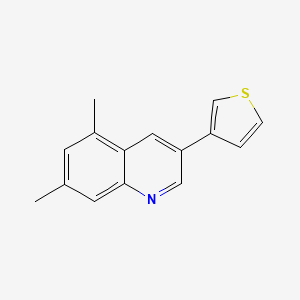
5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dicloro-N-(3-morfolinopropil)nicotinamida es un compuesto molecular pequeño conocido por sus posibles aplicaciones en diversos campos científicos. Se caracteriza por la presencia de sustituyentes dicloro en el anillo de nicotinamida y una cadena lateral morfolinopropil. Este compuesto se ha investigado por su potencial como agente de descubrimiento y sus interacciones con objetivos biológicos específicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,6-Dicloro-N-(3-morfolinopropil)nicotinamida normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, incluyendo ácido 5,6-dicloronicotínico y 3-morfolinopropilamina.
Reacción de amidación: El paso clave implica la amidación del ácido 5,6-dicloronicotínico con 3-morfolinopropilamina en condiciones controladas. Esta reacción generalmente se lleva a cabo en presencia de agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y catalizadores como 4-dimetilaminopiridina (DMAP).
Purificación: El producto resultante se purifica utilizando técnicas como recristalización o cromatografía en columna para obtener el compuesto deseado en alta pureza.
Métodos de Producción Industrial
La producción industrial de 5,6-Dicloro-N-(3-morfolinopropil)nicotinamida puede implicar la ampliación de la ruta sintética descrita anteriormente. La optimización del proceso se centra en maximizar el rendimiento, la pureza y la rentabilidad. Se utilizan reactores a gran escala y sistemas automatizados para garantizar la calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
5,6-Dicloro-N-(3-morfolinopropil)nicotinamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de la molécula.
Sustitución: Los sustituyentes dicloro en el anillo de nicotinamida pueden sufrir reacciones de sustitución con nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas y los tioles se pueden emplear para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado la formación de nuevos compuestos con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
Química: Sirve como un intermedio valioso en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus interacciones con objetivos biológicos, incluidas enzimas y receptores.
Medicina: La investigación investiga sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5,6-Dicloro-N-(3-morfolinopropil)nicotinamida implica su interacción con objetivos moleculares específicos . Uno de los principales objetivos es la amino oxidasa [que contiene flavina] A (MAO-A), una enzima involucrada en la desaminación oxidativa de aminas biogénicas y xenobióticas . Al inhibir la MAO-A, el compuesto puede modular los niveles de neurotransmisores como la serotonina y la norepinefrina, que juegan roles cruciales en la regulación del estado de ánimo y la función neurológica.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5,6-dicloronicotínico: Un precursor en la síntesis de 5,6-Dicloro-N-(3-morfolinopropil)nicotinamida.
3-Morfolinopropilamina: Otro precursor utilizado en la síntesis.
Nicotinamida: Un compuesto relacionado con una estructura central de nicotinamida similar.
Singularidad
5,6-Dicloro-N-(3-morfolinopropil)nicotinamida es único debido a su combinación específica de sustituyentes dicloro y la cadena lateral morfolinopropil. Esta singularidad estructural contribuye a sus distintas propiedades químicas y biológicas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C13H17Cl2N3O2 |
|---|---|
Peso molecular |
318.20 g/mol |
Nombre IUPAC |
5,6-dichloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H17Cl2N3O2/c14-11-8-10(9-17-12(11)15)13(19)16-2-1-3-18-4-6-20-7-5-18/h8-9H,1-7H2,(H,16,19) |
Clave InChI |
TZOXTUGEEZYMTF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


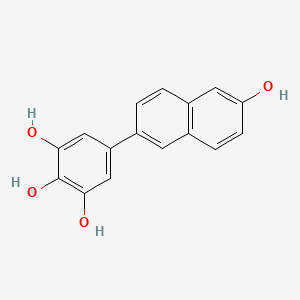

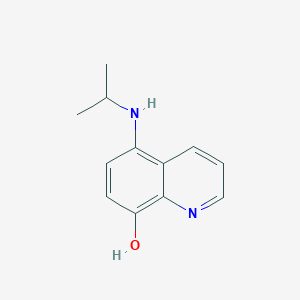


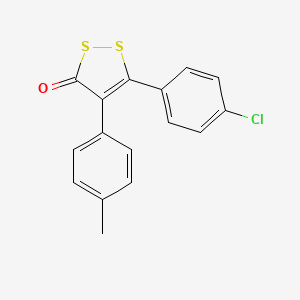


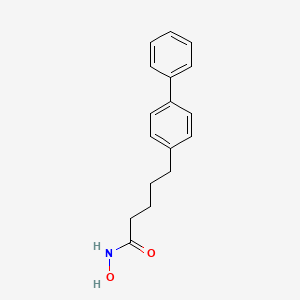
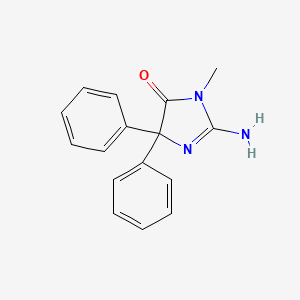
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)
